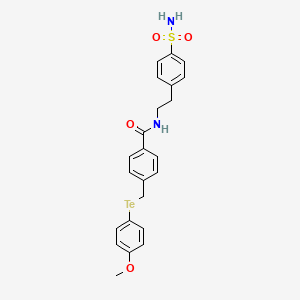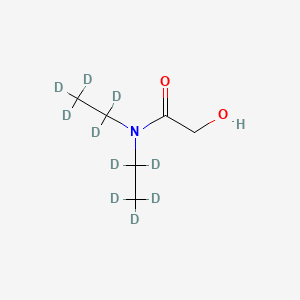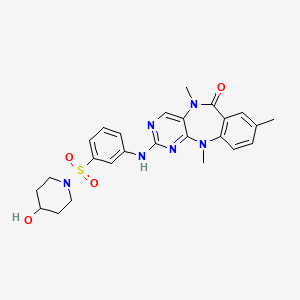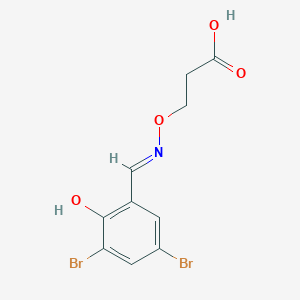
hCA IX-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human Carbonic Anhydrase IX Inhibitor 2 (hCA IX-IN-2) is a selective inhibitor of the enzyme human carbonic anhydrase IX. This enzyme is a member of the carbonic anhydrase family, which plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. Human carbonic anhydrase IX is overexpressed in hypoxic tumors and is considered a valuable target for cancer therapy due to its role in maintaining pH balance in the tumor microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hCA IX-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the preparation of a sulfonamide derivative, which is then coupled with a suitable aromatic or heteroaromatic scaffold. The reaction conditions often include the use of organic solvents, such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow synthesis, where reactants are continuously fed into a reactor, and products are continuously removed. This method allows for better control over reaction parameters and can lead to more efficient production .
Chemical Reactions Analysis
Types of Reactions
Human Carbonic Anhydrase IX Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as sodium hydride and potassium carbonate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Human Carbonic Anhydrase IX Inhibitor 2 has a wide range of scientific research applications:
Mechanism of Action
Human Carbonic Anhydrase IX Inhibitor 2 exerts its effects by binding to the active site of human carbonic anhydrase IX, where it interacts with the zinc ion and key amino acid residues. This binding inhibits the enzyme’s catalytic activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of human carbonic anhydrase IX disrupts the pH balance in the tumor microenvironment, leading to reduced tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A non-selective carbonic anhydrase inhibitor used to treat glaucoma and other conditions.
Methazolamide: Another non-selective inhibitor with similar applications as acetazolamide.
Dorzolamide: A selective inhibitor of carbonic anhydrase II, used primarily in the treatment of glaucoma.
Uniqueness of Human Carbonic Anhydrase IX Inhibitor 2
Human Carbonic Anhydrase IX Inhibitor 2 is unique due to its high selectivity for human carbonic anhydrase IX over other isoforms. This selectivity minimizes off-target effects and reduces the risk of adverse reactions associated with the inhibition of other carbonic anhydrase isoforms. Additionally, its potent inhibitory activity makes it a promising candidate for the development of targeted cancer therapies .
Properties
Molecular Formula |
C23H24N2O4STe |
|---|---|
Molecular Weight |
552.1 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)tellanylmethyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C23H24N2O4STe/c1-29-20-8-12-22(13-9-20)31-16-18-2-6-19(7-3-18)23(26)25-15-14-17-4-10-21(11-5-17)30(24,27)28/h2-13H,14-16H2,1H3,(H,25,26)(H2,24,27,28) |
InChI Key |
GIUFEWGFCCFIQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)




![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)


